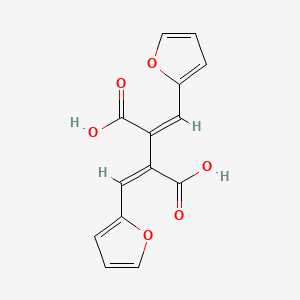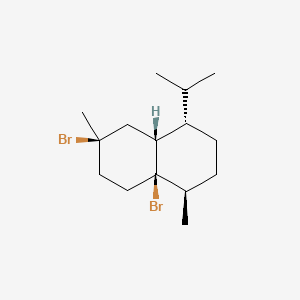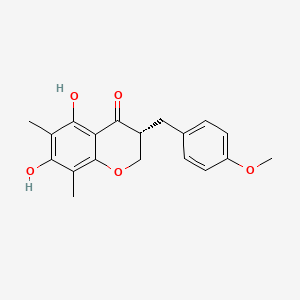
甲基蛇根草酮B
描述
Methylophiopogonanone B is a homoisoflavonoid compound found in the roots of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has been identified as having significant antioxidative and anti-tumor properties. It is known for its ability to protect cells from oxidative stress and apoptosis, making it a subject of interest in various scientific research fields .
科学研究应用
Methylophiopogonanone B has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Industry: It is used in the formulation of various health supplements and traditional medicines.
作用机制
Target of Action
The primary targets of Methylophiopogonanone B are the Rho family of small GTP-binding proteins and tyrosinase (Tyr) . These proteins play pivotal roles in various biological processes such as cell migration, proliferation, dendrite formation, and melanin synthesis .
Mode of Action
Methylophiopogonanone B interacts with its targets in a unique way. It induces Rho activation, leading to changes in cell morphology, including melanocyte dendrite retraction and stress fiber formation . Furthermore, it inhibits tyrosinase activity via a reversible mixed-inhibition . Molecular docking analysis indicates that Methylophiopogonanone B could coordinate with a Cu ion in the active center of tyrosinase, and interact with the amino acid Glu322 to form hydrogen bonding .
Biochemical Pathways
Methylophiopogonanone B affects several biochemical pathways. It modulates the Rho signaling pathway, leading to actin cytoskeletal reorganization . It also impacts the NADPH oxidase pathway, which plays a crucial role in the production of reactive oxygen species (ROS) and cellular redox homeostasis .
Pharmacokinetics
Its protective effects on human umbilical vein endothelial cells (huvecs) against h2o2-induced injury suggest that it may have good bioavailability .
Result of Action
Methylophiopogonanone B has several molecular and cellular effects. It inhibits the production of malondialdehyde (MDA) and ROS, but enhances superoxide dismutase (SOD) activity . It also alleviates H2O2-induced apoptosis in HUVECs . On a cellular level, it induces microtubule destabilization and tubulin depolymerization .
生化分析
Biochemical Properties
Methylophiopogonanone B has been shown to interact with various enzymes and proteins. It has been found to exert protective effects on human umbilical vein endothelial cells (HUVECs) against H2O2-induced injury in vitro, modulated by the NADPH pathway . It also increases GTP-Rho and induces cell morphological changes through actin cytoskeleton reorganization .
Cellular Effects
Methylophiopogonanone B has significant effects on various types of cells and cellular processes. It inhibits the production of malondialdehyde (MDA) and reactive oxygen species (ROS), but enhances superoxide dismutase (SOD) activity . Furthermore, Methylophiopogonanone B could alleviate H2O2-induced apoptosis in HUVECs .
Molecular Mechanism
Methylophiopogonanone B exerts its effects at the molecular level through various mechanisms. It has been found to inhibit tyrosinase (Tyr) activity via a reversible mixed-inhibition . Molecular docking analysis indicated that Methylophiopogonanone B could coordinate with a Cu ion in the active center of Tyr, and interacted with amino acid Glu322 to form hydrogen bonding .
Metabolic Pathways
Methylophiopogonanone B is involved in the NADPH pathway . Detailed information about its interaction with enzymes or cofactors within this pathway is not currently available.
准备方法
Synthetic Routes and Reaction Conditions
Methylophiopogonanone B can be synthesized by reacting Ophiopogonanone flavonoids with anhydrous methanol under alkaline conditions. After the reaction is completed, the pure product is purified by distillation and crystallization .
Industrial Production Methods
The industrial production of Methylophiopogonanone B involves the extraction of flavonoids from the dried roots of Ophiopogon japonicus. The process includes several steps such as reflux extraction with ethanol, filtration, vacuum drying, and purification using large-pore resin columns .
化学反应分析
Types of Reactions
Methylophiopogonanone B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidative products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.
Major Products
相似化合物的比较
Methylophiopogonanone B is unique among homoisoflavonoids due to its specific antioxidative and anti-tumor properties. Similar compounds include:
Methylophiopogonanone A: Another homoisoflavonoid with similar antioxidative properties but different molecular targets.
Ophiopogonanone: A precursor in the synthesis of Methylophiopogonanone B with less potent antioxidative effects.
Methylophiopogonanone B stands out due to its higher efficacy in protecting cells from oxidative stress and its potential therapeutic applications in cardiovascular diseases .
属性
IUPAC Name |
(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAZRUMVFVHLY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313976 | |
| Record name | Methylophiopogonanone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74805-91-7 | |
| Record name | Methylophiopogonanone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylophiopogonanone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


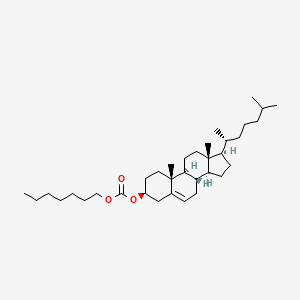
![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

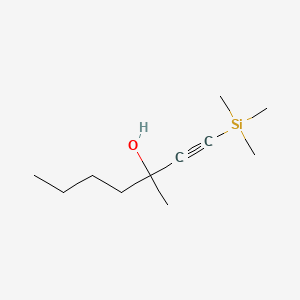
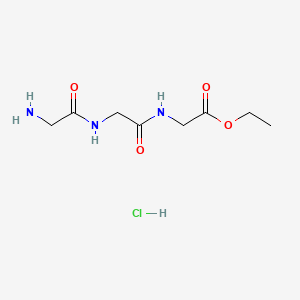

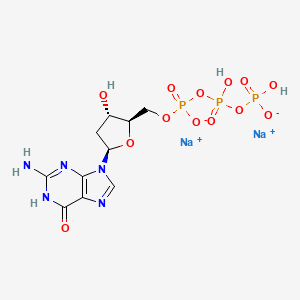
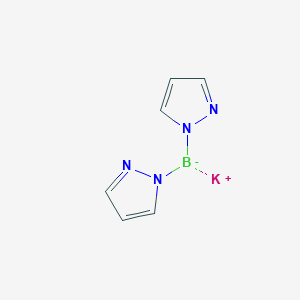
![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)
![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579823.png)
![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)
